N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide
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Overview
Description
N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, an oxan ring, and a prop-2-ynylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxan ring: Starting from a suitable precursor, the oxan ring can be formed through cyclization reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the prop-2-ynylsulfanyl group: This step may involve the use of alkynylation reactions to introduce the prop-2-ynyl group.
Formation of the benzamide core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide involves its interaction with specific molecular targets. The cyano group and the prop-2-ynylsulfanyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)-3-prop-2-ynylsulfanylbenzamide
- N-(4-Cyanooxan-4-yl)-3-ethylsulfanylbenzamide
- N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzoate
Uniqueness
N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the oxan ring and the prop-2-ynylsulfanyl group differentiates it from other benzamide derivatives.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-10-21-14-5-3-4-13(11-14)15(19)18-16(12-17)6-8-20-9-7-16/h1,3-5,11H,6-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZOQVPCAYQNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC(=C1)C(=O)NC2(CCOCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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